molecular formula C18H19N5O3S2 B13371870 6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371870
M. Wt: 417.5 g/mol
InChI Key: FQYKDTOIBXQHIY-UHFFFAOYSA-N
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Description

6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran moiety, a piperidine ring, and a triazolothiadiazole core, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and piperidine intermediates, followed by the formation of the triazolothiadiazole core through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various catalysts to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique properties may offer advantages in specific applications, such as improved efficacy or stability.

Mechanism of Action

The mechanism of action of 6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole likely involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to the observed effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles, benzofuran derivatives, and piperidine-containing molecules. Examples include:

  • 6-(2-Benzofuranyl)-3-(4-piperidinyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(4-Methylsulfonylpiperidin-1-yl)-6-(2-thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities or chemical reactivity

Properties

Molecular Formula

C18H19N5O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

6-(3-methyl-1-benzofuran-2-yl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H19N5O3S2/c1-11-13-5-3-4-6-14(13)26-15(11)17-21-23-16(19-20-18(23)27-17)12-7-9-22(10-8-12)28(2,24)25/h3-6,12H,7-10H2,1-2H3

InChI Key

FQYKDTOIBXQHIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=NN=C4S3)C5CCN(CC5)S(=O)(=O)C

Origin of Product

United States

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